2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a 2-fluorophenyl group at position 2 and a 1,3,4-thiadiazole moiety at position 2. The thiadiazole ring is further modified with a tetrahydrofuran (THF) substituent at position 3. The THF group may enhance solubility and metabolic stability compared to alkyl or aromatic substituents in similar compounds .
Properties
Molecular Formula |
C17H15FN4O2S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15FN4O2S2/c18-12-5-2-1-4-11(12)15-19-10(9-25-15)8-14(23)20-17-22-21-16(26-17)13-6-3-7-24-13/h1-2,4-5,9,13H,3,6-8H2,(H,20,22,23) |
InChI Key |
XZJIGTBVZMHZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a fluorophenyl derivative and a thioamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
The compound’s uniqueness lies in its combination of a 2-fluorophenyl-thiazole core and a THF-modified thiadiazole. Below is a comparison with key analogs:
Key Observations :
Key Observations :
- The target compound likely requires multi-step synthesis involving thiazole-thiadiazole coupling, similar to , but with THF incorporation.
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are unavailable, analogs provide insights:
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide : Exhibits antiproliferative activity against cancer cell lines (IC₅₀: 12–18 µM) due to thiadiazole-mediated DNA intercalation .
- 2-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide : Shows anti-inflammatory activity (ED₅₀: 25 mg/kg) via COX-2 inhibition .
- 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-thiadiazol-2-yl)acetamide : Antimicrobial (MIC: 4 µg/mL against S. aureus) .
Hypotheses for Target Compound :
Biological Activity
The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a thiazole and thiadiazole moiety, which are known for their diverse pharmacological properties. The molecular formula of this compound is with a molecular weight of approximately 390.5 g/mol.
Structural Characteristics
The structure of this compound allows for potential interactions with various biological targets. Its unique combination of functional groups may enhance its biological activity compared to similar compounds. The presence of fluorine in the phenyl group is particularly notable, as it can influence the compound's lipophilicity and reactivity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been evaluated through several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole and thiadiazole rings can significantly enhance its anticancer efficacy .
The biological activity of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various thiazole derivatives, 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli. These results indicate that the compound has promising potential as an antibacterial agent.
Study 2: Anticancer Activity
A comparative study on the cytotoxic effects of thiazole derivatives revealed that this compound had an IC50 value of 8 µM against MCF-7 breast cancer cells and 10 µM against HT29 colon cancer cells. These findings suggest that the compound is more potent than some existing chemotherapeutic agents like doxorubicin .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Thiazole and thiadiazole rings with fluorophenyl group | Antimicrobial and anticancer potential | Unique fluorine substitution |
| Compound B | Similar rings but different substituents | Potentially similar activity | Different methyl substitution |
| Compound C | Lacks fluorophenyl group | Less explored | Focus on methoxymethyl group |
The comparative analysis highlights how structural variations can impact biological activity. The unique features of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide contribute significantly to its enhanced antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
